Phosphocholine Chloride Sodium Salt

Descripción general

Descripción

Phosphocholine chloride sodium salt is not directly mentioned in the provided papers, but it is related to the broader context of sodium salts and their interactions with organic molecules and ions. The papers provided offer insights into the behavior of sodium salts in various chemical environments, which can be extrapolated to understand the properties and reactions of this compound.

Synthesis Analysis

The synthesis of sodium salts can involve various ligands and reaction conditions. For instance, the synthesis of phosphazenium chloride salts, which are structurally related to this compound, was achieved by reacting phosphiniminocyclotrithiazene compounds with diphenyldichlorosilane in acetonitrile . Similarly, the synthesis of a sodium complex was performed by a reflux reaction of 5-aminonaphthol sulfonic acid, 1,10-phenanthroline, and NaOH in an ethanol/water solution . These methods suggest that the synthesis of sodium salts, including this compound, can be tailored by the choice of ligands and reaction conditions.

Molecular Structure Analysis

The molecular structure of sodium salts can be quite complex and is often determined using X-ray crystallography. For example, the crystal structure of a sodium salt derived from tetraphenylmonothioimidodiphosphinic acid was elucidated, revealing a trigonal bipyramidal geometry around sodium atoms . This indicates that the molecular structure of this compound could also exhibit intricate geometries and coordination patterns.

Chemical Reactions Analysis

The chemical reactions involving sodium salts can be influenced by the presence of other ions and molecules. The study of coordination chemistry of sodium with 1,10-phenanthroline as a ligand showed that the counter anion and the presence of water or protonated species can significantly affect the complexation reactions . This suggests that the reactivity of this compound in various environments would be subject to similar influences.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium salts are impacted by their interactions with other substances. For instance, the presence of sodium and calcium chloride was found to alter the properties of lipid bilayers, affecting their elasticity and phase transition temperature . Additionally, the structural properties of an aqueous sodium chloride solution were studied upon supercooling, revealing changes in thermodynamic behavior and modifications in water-ion radial distribution functions . These findings imply that this compound would also exhibit unique physical and chemical properties depending on its environment.

Aplicaciones Científicas De Investigación

1. Lipid Metabolism and Cellular Effects

Phosphocholine chloride sodium salt has been studied for its effects on lipid metabolism in cells. In one study, Tetraphenylphosphonium chloride, a related compound, caused an increase in MR-visible lipids in a human malignant breast cell line, suggesting alterations in lipid metabolism due to mitochondrial destruction or phospholipid catabolism (Delikatny et al., 1996).

2. Imaging and Localization Studies

This compound has been used in imaging Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) studies. This technique enabled the localization of phosphocholine, potassium ions, and sodium ions in rat kidney tissues, enhancing understanding of cellular and molecular processes (Nygren et al., 2005).

3. Effects on Lipid Bilayers

The impact of sodium salts of monovalent anions, including phosphocholine chloride, on lipid bilayers has been researched. These studies have shown that these salts can swell bilayers and increase the area per lipid headgroup, suggesting interactions at lipid interfaces (Aroti et al., 2007).

4. Critical Micellar Concentration Studies

Investigations into the critical micellar concentration of n-dodecyl phosphocholine in the presence of lithium chloride have been conducted. This research is vital for understanding the behavior of phosphocholine in various ionic environments, particularly in membrane protein purification (Palladino et al., 2009).

5. Cellular and Molecular Imaging

Phosphocholine ions have been used in 3D imaging of thyroid tumor cells using imaging TOF-SIMS. This technique provided detailed insights into the distribution of phosphocholine in cellular structures (Nygren et al., 2007).

6. Electrophoresis and Zeta Potential Studies

Studies on sodium kaolinite have examined the effects of sodium chloride on electrophoretic mobility and zeta potential, contributing to a better understanding of surface electrical properties of kaolinite (Williams & Williams, 1978).

7. Membrane Rigidification

Research on sodium and calcium chloride's influence on lipid bilayers revealed that these salts, including phosphocholine chloride, increase order within lipid bilayers, affecting bilayer elasticity and phase transition temperature (Pabst et al., 2007).

8. Interaction with Lipid Bilayers

The interaction of monovalent sodium salts with bilayer membranes containing negative phospholipids has been a subject of study, providing insights into the electrostatic behavior of these membranes (Eisenberg et al., 1979).

9. Metabolic Characterization

In a study on liver metabolites, phosphocholine chloride was used in a standard phantom for magnetic resonance imaging (MRI) to characterize metabolic changes in a fatty liver rat model, highlighting its utility in biomedical imaging (Song et al., 2015).

10. Synthesis of Phospholipids

This compound has been implicated in the synthesis of phospholipids, as demonstrated by studies on the synthesis of sodium phosphocreatine and other phospholipids (Ennor & Stocken, 1948; Bittman et al., 1984).

Direcciones Futuras

While specific future directions for Phosphocholine Chloride Sodium Salt were not found in the search results, it is noted that the compound serves as a vital component in liposome synthesis, which involves the creation of artificial vesicles comprising phospholipids . This suggests potential applications in the field of drug delivery and other biomedical research areas.

Mecanismo De Acción

Target of Action

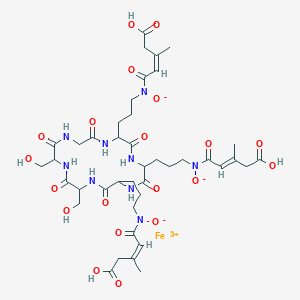

Phosphocholine Chloride Sodium Salt, also known as disodium;2-(trimethylazaniumyl)ethyl phosphate;chloride, primarily targets cell membranes and other cellular constituents . It is a major part of the polar head group of phosphatidylcholine , a key component of cell membranes .

Mode of Action

The compound interacts with its targets by modulating the structure and function of cell membranes and other cellular constituents . It is a precursor of acetylcholine , a neurotransmitter, and plays a vital role in maintaining cell membrane integrity, which is crucial for all basic biological processes such as information flow, intracellular communication, and bioenergetics .

Biochemical Pathways

This compound is an intermediate in the synthesis of phosphatidylcholine in tissues . The synthesis process involves a reaction catalyzed by choline kinase , which converts ATP and choline into phosphocholine and ADP . This compound also contributes to the formation of the pool of free polyunsaturated fatty acids and serves as a reservoir for lipid second messengers .

Result of Action

The action of this compound results in enhanced formation of acetylcholine and phosphocholine, and the release of acetylcholine . This leads to an increase in the levels of synaptic membrane within the brain . It also aids in fat and cholesterol metabolism and prevents excessive fat build-up in the liver .

Propiedades

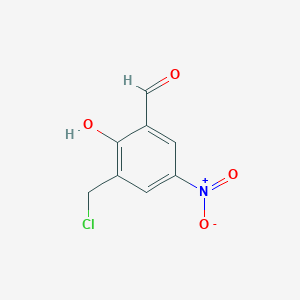

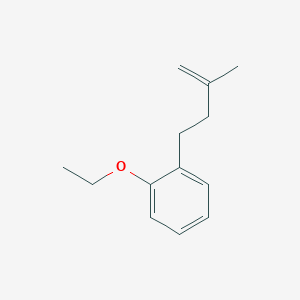

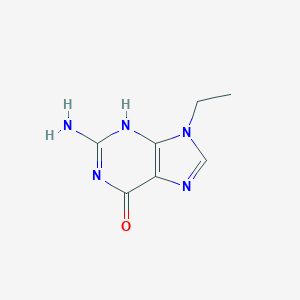

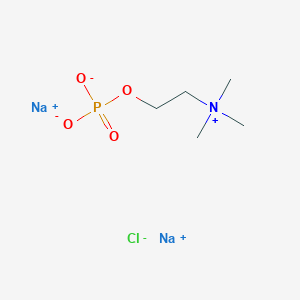

IUPAC Name |

disodium;2-(trimethylazaniumyl)ethyl phosphate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO4P.ClH.2Na/c1-6(2,3)4-5-10-11(7,8)9;;;/h4-5H2,1-3H3,(H-,7,8,9);1H;;/q;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCRHROSIPYRGL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])[O-].[Na+].[Na+].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClNNa2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937578 | |

| Record name | Sodium chloride 2-(trimethylazaniumyl)ethyl phosphate (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16904-96-4 | |

| Record name | Choline chloride O-(disodium phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016904964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium chloride 2-(trimethylazaniumyl)ethyl phosphate (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline chloride O-(disodium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Phosphocholine Chloride Sodium Salt interact with the perovskite solar cell components to improve performance?

A1: this compound acts as a multifunctional interfacial bridge between the SnO2 electron transport layer (ETL) and the perovskite layer. [] This interaction stems from the presence of Phosphoryl (P=O) and sodium ion groups in its structure. [] The compound contributes to performance enhancement through three key mechanisms:

Q2: What is the impact of this compound on the stability of perovskite solar cells?

A2: The research demonstrates that incorporating this compound into the SnO2 ETL significantly improves the long-term stability of perovskite solar cells. [] Devices with the modified ETL retained 94% of their initial efficiency after 500 hours of aging at 25°C and 30-40% relative humidity. [] This enhanced stability is attributed to the compound's ability to passivate defects, reducing degradation pathways often triggered by moisture and oxygen.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.